molecular formula C12H15N5O5 B12359844 2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate

2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate

货号: B12359844
分子量: 309.28 g/mol
InChI 键: ZJCDXHDPYARAKV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Introduction to 2-[(2-Acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl Acetate

Chemical Significance in Nucleoside Analogue Research

The compound’s structure derives from the purine scaffold, a cornerstone of nucleoside chemistry. With the molecular formula $$ \text{C}{12}\text{H}{15}\text{N}{5}\text{O}{5} $$ and a molecular weight of 309.28 g/mol, it shares structural motifs with antiviral agents such as acyclovir, a prototypical acyclic guanosine analogue. The acetamido group at the purine’s 2-position and the methoxyethyl acetate side chain exemplify strategic modifications to enhance solubility or metabolic stability, common objectives in nucleoside drug design.

In synthetic workflows, this compound is identified as "Aciclovir Related Compound A," underscoring its role as a process-related impurity during acyclovir production. Its detection and quantification via HPLC and GC methods are vital for ensuring the purity of antiviral formulations. Furthermore, the acetylated moieties may influence enzymatic recognition patterns, as seen in studies where N-acetylation alters substrate specificity for kinases or phosphorylases. For instance, phosphorylation bypass in carbocyclic nucleosides—achieved via structural truncations—highlights how minor modifications can mitigate toxicity while retaining antiviral activity.

Historical Context of Acetylated Purine Derivatives

The acetylation of purine derivatives dates to mid-20th-century efforts to modulate nucleoside reactivity and bioavailability. Early work by Schneller et al. demonstrated that acetylating exocyclic amino groups on purines could redirect alkylation or glycosylation reactions, enabling regioselective synthesis. For example, acetylation of 4,5-diamino-6-methyl-2-methylthiopyrimidine yielded products where ethylation occurred selectively at the less hindered nitrogen, a phenomenon attributed to altered basicity post-acetylation.

These principles were later applied to antiviral research. The development of acyclovir in the 1970s marked a paradigm shift, as its acyclic sugar moiety and acetyl-like side chains improved specificity for viral thymidine kinases. Subsequent analogues, including ganciclovir and valacyclovir, further exploited acetyl and ester groups to enhance pharmacokinetics. The compound this compound epitomizes this legacy, serving as both a synthetic intermediate and a marker for quality control in nucleoside analogue production.

Table 1: Key Chemical Properties of this compound
Property Value Source
Molecular Formula $$ \text{C}{12}\text{H}{15}\text{N}{5}\text{O}{5} $$
Molecular Weight 309.28 g/mol
CAS Number 102728-64-3
HPLC Retention Behavior Suitable for impurity profiling

The integration of acetyl groups into purine frameworks also facilitated advancements in fluorescence-based studies. While this compound itself is not fluorescent, related 8-azapurine ribosides exhibit high quantum yields ($$ \phi \approx 0.9 $$), enabling real-time monitoring of enzymatic ribosylation. Such innovations underscore the symbiotic relationship between structural modification and analytical methodology in nucleoside research.

属性

分子式

C12H15N5O5

分子量

309.28 g/mol

IUPAC 名称

2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate

InChI

InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5,9H,3-4,6H2,1-2H3,(H,14,16,18,20)

InChI 键

ZJCDXHDPYARAKV-UHFFFAOYSA-N

规范 SMILES

CC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)COCCOC(=O)C

产品来源

United States

准备方法

Alkylation of Purine Derivatives

The core synthetic strategy involves alkylating a purine precursor, typically 2-acetamido-6-oxo-1,6-dihydro-9H-purine, with 2-(methoxy)ethyl acetate or its activated derivatives.

  • Starting Materials :
    • Diacetyl-guanine (DAG) : Used as a precursor in analogous syntheses for acyclovir derivatives.
    • 2-Oxa-1,4-butanediol-diacetate (OBD) : A common alkylating agent in nucleoside chemistry.
  • Reaction Conditions :
    • Catalysts : p-Toluenesulfonic acid (pTSA) is employed to facilitate alkylation at the N9 position of the purine ring.
    • Solvents : Toluene or dimethylformamide (DMF) at 80–100°C for 6–12 hours.
    • Yield : 48–88.9% after purification, depending on the purification method.

Key Reaction :
$$
\text{Diacetyl-guanine} + \text{OBD} \xrightarrow{\text{pTSA, toluene}} \text{Diacetyl-acyclovir intermediate} \xrightarrow{\text{Hydrolysis}} \text{Target compound}
$$
This pathway is adapted from methods for synthesizing acyclovir-related impurities.

Purification and Isolation Techniques

Column Chromatography

Crude reaction mixtures are purified using silica gel chromatography with mixed solvent systems:

  • Eluent Systems :
Solvent Combination Ratio (v/v) Application
Methanol/Dichloromethane 4:96 Removes unreacted starting materials
Ethanol/Ethyl Acetate 10:90 Separates acetylated byproducts

Crystallization

Crystallization from acetonitrile or ethanol yields high-purity product (≥99.94% by HPLC):

  • Conditions :
    • Cooling to 5–10°C overnight.
    • Solvent-to-product ratio of 5:1 (v/w).

Analytical Characterization

Spectroscopic Data

Technique Key Features
HPLC Retention time: 8.2 min (C18 column, 0.1% H3PO4/ACN gradient)
NMR $$ ^1H $$ NMR (DMSO-d6): δ 10.82 (s, 1H, NH), 8.12 (s, 1H, H8), 4.25–4.18 (m, 4H, OCH2CH2O)
MS ESI-MS: m/z 310.1 [M+H]+

Purity Assessment

  • Impurity Profile :
    • Acetic Anhydride : Residual alkylation byproduct (≤0.2% by GC).
    • Deacetylated Derivatives : ≤0.1% by HPLC.

Industrial-Scale Optimization

Process Modifications

  • Alkylation Efficiency : Replacing DMF with ethylene glycol monomethyl ether reduces side reactions (e.g., O6-alkylation).
  • Cost Reduction : Recycling toluene solvent decreases production costs by 15–20%.

Environmental Considerations

  • Waste Streams : Acetic acid and methanol are recovered via distillation (≥90% efficiency).

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield
Alkylation with OBD High regioselectivity Requires toxic pTSA 48–52%
Silica Gel Purification Scalable Time-intensive 88.9%
Crystallization High purity Low solubility in ethanol 75–80%

化学反应分析

反应类型

9-[(2-乙酰氧基乙氧基)甲基]-乙酰鸟嘌呤经历各种化学反应,包括:

常用试剂和条件

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生各种氧化的衍生物,而取代反应会产生一系列取代的鸟嘌呤衍生物 .

科学研究应用

The compound exhibits biological activity primarily due to its structural similarity to established antiviral agents like acyclovir. It has been investigated for its effectiveness against various viral infections, particularly those caused by the herpes simplex virus and varicella-zoster virus. The acetamido group enhances its interaction with viral enzymes, potentially inhibiting their activity.

Medicinal Chemistry Applications

  • Antiviral Research
    • Mechanism of Action: The compound's mechanism of action is believed to involve the inhibition of viral DNA polymerase, similar to acyclovir. This inhibition disrupts viral replication, making it a candidate for treating herpes-related infections.
    • Comparative Studies: Interaction studies have shown that 2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate interacts with several biological targets, exhibiting antiviral properties comparable to those of acyclovir and valacyclovir .
  • Potential for Drug Development
    • The compound's unique combination of functional groups enhances its biological activity while maintaining structural integrity similar to established antiviral agents. This makes it a promising candidate for further development in antiviral therapies .

Research has demonstrated the efficacy of this compound in various experimental models:

  • In Vitro Studies:
    • In laboratory settings, the compound has shown inhibitory effects on viral replication in cell cultures infected with herpes simplex virus types 1 and 2. These studies indicate a dose-dependent response, highlighting its potential as an antiviral agent.
  • In Vivo Studies:
    • Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Results suggest that it may offer a favorable profile in terms of absorption and distribution compared to traditional antiviral medications.

作用机制

The mechanism of action of 9-[(2-Acetoxyethoxy)methyl]-acetylguanine involves its conversion to active metabolites that inhibit viral DNA synthesis. The compound targets viral DNA polymerase, preventing the replication of viral DNA and thereby inhibiting the proliferation of the virus . This mechanism is similar to that of acyclovir, which is a well-known antiviral drug .

相似化合物的比较

Comparison with Similar Compounds

The compound is compared below with three structurally related purine derivatives: Valaciclovir EP Impurity I , 2-[(2,6-dichloropurin-9-yl)methoxy]ethyl acetate , and 2-((2-acetamido-8-(adamantan-1-ylcarbamoyl)-6-oxopurin-9-yl)methoxy)ethyl acetate (Table 1).

Table 1: Structural and Functional Comparison

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate 75128-73-3 C₁₂H₁₅N₅O₅ 309.28 C2: Acetamido; N9: Acetoxyethyl ether Pharmaceutical impurity (valacyclovir)
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate (Impurity I) 102728-64-3 C₁₀H₁₃N₅O₄ 267.24 C2: Amino; N9: Acetoxyethyl ether Impurity in valaciclovir hydrochloride
2-[(2,6-dichloropurin-9-yl)methoxy]ethyl acetate 59277-99-5 C₁₀H₁₀Cl₂N₄O₃ 305.12 C2, C6: Chlorine; N9: Acetoxyethyl ether Intermediate in antiviral research
Adamantane-carbamoyl derivative (8b) Not reported ~C₂₃H₂₉N₆O₆ ~515.52 C8: Adamantane-carbamoyl; N9: Acetoxyethyl ether Antibacterial/antiviral candidate

Valaciclovir EP Impurity I

  • Structure: Differs by replacing the C2 acetamido group with an amino group (-NH₂) .
  • Properties: Lower molecular weight (267.24 g/mol) and altered polarity due to the absence of the acetyl moiety.
  • Applications : Identified as a degradation product in valaciclovir formulations, necessitating strict quality control during API synthesis .

2-[(2,6-dichloropurin-9-yl)methoxy]ethyl acetate

  • Structure : Chlorine atoms at C2 and C6 positions replace the acetamido and oxo groups, respectively .
  • Properties : Higher lipophilicity (density: 1.6 g/cm³) due to chlorine substituents, which may enhance membrane permeability but reduce aqueous solubility. Boiling point (431.4°C) and flash point (214.7°C) suggest thermal stability .
  • Applications: Potential intermediate in antiviral research, leveraging chloropurines’ historical use in nucleoside analog development.

Adamantane-carbamoyl derivative (8b)

  • Structure : Features an adamantane-carbamoyl group at C8, significantly increasing steric bulk .
  • Synthesis : Prepared via Minisci-type C-H amidation using (NH₄)₂S₂O₈ in DMSO:H₂O, demonstrating compatibility with complex heterocycles .
  • However, the bulky group may reduce solubility, requiring formulation optimization.

Key Comparative Insights

  • Structural Impact on Function: The acetamido group in the main compound vs. the amino group in Impurity I alters acetylation status, affecting metabolic stability and impurity profiling requirements . The adamantane-carbamoyl group introduces steric hindrance, which could modulate receptor interactions but complicate synthesis and purification .
  • Safety and Handling :

    • The main compound requires precautions for skin/eye contact and inhalation , whereas the dichloropurin derivative’s high flash point suggests lower flammability risks . Data gaps exist for the adamantane derivative’s toxicity.

生物活性

2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate (CAS Number: 75128-73-3) is a purine derivative that has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. The compound's structure is characterized by the presence of an acetamido group, a methoxy linkage, and an acetate moiety, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its antiviral and anticancer potential, enzyme inhibition capabilities, and relevant case studies.

PropertyValue
Molecular FormulaC12H15N5O5
Molecular Weight309.28 g/mol
IUPAC NameThis compound
SMILESCC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)COCCOC(=O)C

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural similarity to well-known antiviral agents such as acyclovir. Its purine structure allows it to interact with various biological targets, leading to several pharmacological effects.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV). The acetamido group enhances the compound's affinity for viral enzymes, potentially inhibiting their activity. Studies have shown that derivatives with similar structures can effectively reduce viral replication rates in vitro.

Antitumor Properties

The compound has also been investigated for its anticancer potential. Purine derivatives are known for their ability to interfere with DNA synthesis and cell proliferation. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast (MCF7), colon (HCT116), and lung (A549) cancers. The mechanism appears to involve the inhibition of key enzymes involved in nucleotide metabolism.

Case Studies

  • Antiviral Efficacy : A study conducted on the efficacy of this compound against HSV showed a dose-dependent reduction in viral titers, indicating its potential as an antiviral agent. The compound's IC50 values were comparable to those of established antivirals like acyclovir.
  • Anticancer Activity : In a comparative study involving various purine derivatives, this compound exhibited moderate to high antiproliferative activity against human cancer cell lines. The study highlighted its potential as a lead compound for further development into anticancer therapies.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The structural features allow it to act as an inhibitor for enzymes involved in nucleotide synthesis and viral replication.
  • Cell Cycle Interference : By mimicking nucleotide structures, it may disrupt normal DNA replication processes in rapidly dividing cancer cells.
  • Immune Modulation : Preliminary studies suggest that it may enhance immune responses against infected or malignant cells.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via multi-step nucleophilic substitution and esterification. A high-yield (92%) route involves coupling a purine derivative with a protected glycol intermediate under anhydrous conditions. Critical parameters include temperature control (0–25°C), use of catalysts like DCC (dicyclohexylcarbodiimide), and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodology : Use a combination of:

  • NMR (¹H/¹³C) to verify the purine core and acetate linkages.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • X-ray crystallography (if crystalline) for absolute stereochemistry determination. Reference calculated physicochemical properties (e.g., LogD, polar surface area) to cross-validate experimental data .

Q. How can impurities in synthesized batches be systematically identified?

  • Methodology : Employ HPLC-MS with a C18 column and gradient elution (0.1% formic acid/acetonitrile) to detect common impurities like deacetylated derivatives or oxidation byproducts. Compare retention times and fragmentation patterns against known impurities (e.g., 2-amino-7-[(2-hydroxyethoxy)methyl]-6H-purin-6-one) documented in pharmacopeial standards .

Advanced Research Questions

Q. What experimental designs are recommended to assess stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies :

  • Store samples at 40°C/75% RH (ICH guidelines) and analyze degradation via LC-UV/MS .
  • Use Arrhenius modeling to predict shelf life. Key degradation pathways include hydrolysis of the acetate ester (pH-dependent) and oxidation of the purine ring .

Q. How can computational modeling predict reactivity or degradation pathways?

  • Methodology : Apply density functional theory (DFT) to calculate bond dissociation energies and identify labile sites (e.g., ester bonds). Combine with molecular dynamics simulations to study solvent effects. Validate predictions experimentally using isotopic labeling and kinetic studies .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., LogD, solubility)?

  • Methodology : Cross-validate data using orthogonal methods:

  • Shake-flask experiments for LogD (octanol/water partitioning).
  • Thermogravimetric analysis (TGA) for hygroscopicity assessment.
  • Compare results with quantum chemical calculations (e.g., COSMO-RS) to identify systematic errors .

Q. What in vitro models evaluate the compound’s potential as a prodrug?

  • Methodology : Use enzyme-activated assays (e.g., esterases in human plasma) to measure conversion rates. Monitor release of the active metabolite via HPLC or fluorescence tagging . Compare with structurally related prodrugs (e.g., valacyclovir) to benchmark efficiency .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。